molecular formula C12H24O12 B7828760 d-(+)-Lactose monohydrate

d-(+)-Lactose monohydrate

Cat. No.: B7828760
M. Wt: 360.31 g/mol
InChI Key: HBDJFVFTHLOSDW-XBLONOLSSA-N
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Description

D-(+)-Lactose monohydrate is a disaccharide composed of β-D-galactose and β-D-glucose linked by a β(1→4) glycosidic bond, derived from milk. It exists as a crystalline hydrate (C₁₂H₂₂O₁₁·H₂O) and is widely used in pharmaceuticals as a filler, binder, and carrier in dry powder inhalers (DPIs) . Its biocompatibility and inertness make it a preferred excipient, though it is incompatible with primary amine-containing drugs and can undergo Maillard reactions, leading to browning during spray drying . Lactose monohydrate is also associated with lactose intolerance (due to lactase deficiency) and Transmissible Spongiform Encephalopathy (TSE) concerns when derived from bovine sources .

Properties

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDJFVFTHLOSDW-XBLONOLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64044-51-5
Record name Lactose, monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64044-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Temperature-Dependent Crystallization

Lactose exists in two anomeric forms, α and β, with α-lactose monohydrate crystallizing preferentially at temperatures below 93.5°C. Below this threshold, slow evaporation or cooling of supersaturated lactose solutions leads to the formation of α-lactose monohydrate crystals. The process hinges on maintaining a β/α equilibrium ratio of approximately 1.5:1 in solution, with α-lactose monohydrate precipitating due to its lower solubility. Industrial batches often use seeded crystallization to control crystal size and morphology, ensuring compliance with pharmacopeial standards for flowability and compaction in tablet formulations.

Crystallization Process Optimization

Traditional batch crystallization involves dissolving lactose in water at elevated temperatures (70–80°C), followed by gradual cooling to 20–25°C over 12–24 hours. Agitation rates and cooling profiles significantly impact crystal size distribution. For example, rapid cooling produces smaller crystals with higher surface area, while slower cooling yields larger, more uniform particles. Post-crystallization steps include vacuum filtration to separate crystals, followed by fluidized-bed drying at 40–60°C to preserve the monohydrate structure.

Antisolvent Crystallization

Mechanism and Antisolvent Selection

Antisolvent crystallization induces supersaturation by mixing a lactose solution with a miscible nonsolvent, reducing lactose solubility. Acetone and isopropanol (IPA) are commonly used due to their low polarity and high miscibility with water. A study comparing these antisolvents found acetone preferable for producing pure α-lactose monohydrate, while IPA favored β-lactose or mixed phases. For instance, at a 1:1 mass flow ratio of lactose solution to acetone, near-saturated solutions (0.214 g lactose/g water) yielded 80% pure α-lactose monohydrate with a solid-state index of 0.839.

Design of Experiments (DoE) for Parameter Optimization

A D-optimal DoE study evaluated four parameters: antisolvent type, lactose concentration, total flow rate, and antisolvent-to-solution ratio. Key findings include:

AntisolventLactose Concentration (g/g H₂O)Mass Flow Ratio (Antisolvent:Solution)Solid-State IndexYield (%)
Acetone0.2140.50.83915
Acetone0.1610.60.76163
IPA0.2140.90.30390

Higher acetone ratios (≥0.75) increased β-lactose content, while flow rates above 50 g/min reduced yields due to insufficient mixing. Infrared spectroscopy confirmed phase purity, with α-lactose monohydrate showing distinct O–H vibration peaks at 3520 cm⁻¹.

Thermal Dehydration and Its Impact on Lactose Forms

Stability of α-Lactose Monohydrate

Heating α-lactose monohydrate above 100°C in closed systems generates hygroscopic anhydrous α-lactose, which rapidly reabsorbs moisture. Thus, industrial drying must avoid temperatures exceeding 60°C to preserve the monohydrate structure.

Continuous Processing Methods

Belt-Heating Systems

The patent EP0196892A2 proposes a continuous belt system for large-scale dehydration, adaptable for monohydrate preservation by modulating temperature and residence time. For example, a 3-mm-thick lactose layer heated at 160°C for 5 minutes achieved complete dehydration, but analogous systems could optimize monohydrate stability by operating below 60°C.

Challenges in Scalability

Batch processes dominate monohydrate production due to precise control over crystallization kinetics. Continuous antisolvent systems, though promising, require advanced mixing technologies to prevent clogging and ensure homogeneous supersaturation.

Comparative Analysis of Preparation Methods

Yield and Purity Trade-offs

Traditional aqueous crystallization offers high yields (85–95%) but requires prolonged processing times. Antisolvent methods achieve similar purity (≥80% α-lactose monohydrate) with shorter cycles (1–2 hours) but lower yields (15–63%) due to residual solubility in antisolvent mixtures.

Industrial Applicability

Pharmaceutical manufacturers prioritize aqueous crystallization for its scalability and compliance with regulatory standards. Antisolvent methods are favored for niche applications requiring precise polymorph control, albeit with higher solvent recovery costs.

Chemical Reactions Analysis

Pharmatose 200M, being a form of lactose, undergoes various chemical reactions typical of carbohydrates. These include:

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Role as an Excipients:
D-(+)-Lactose monohydrate is predominantly used as a filler or diluent in pharmaceutical formulations. Its properties make it an ideal candidate for tablet and capsule production:

  • Cost-Effectiveness: It is relatively inexpensive due to its abundant availability from dairy sources.
  • Physical Stability: It exhibits excellent physical and chemical stability, which is crucial for maintaining the integrity of pharmaceutical products.
  • Compatibility: Lactose is compatible with various active pharmaceutical ingredients (APIs) and other excipients, enhancing formulation flexibility .

Table 1: Properties of Lactose Monohydrate as an Excipient

PropertyDescription
Cost-EffectivenessLow-cost material derived from dairy
StabilityHigh physical and chemical stability
CompatibilityCompatible with many APIs
SolubilityGood water solubility
TasteBland taste, enhancing patient compliance

Case Study: Co-Processed Excipients
Recent research has focused on improving the tableting performance of lactose monohydrate through co-processing techniques. For instance, a study demonstrated that combining lactose with hydrophilic and lipophilic binders via fluid-bed melt granulation improved flow properties significantly compared to pure lactose. The resulting formulations exhibited superior tabletability and lubrication properties, making them suitable for direct compression tablet production .

Food Industry Applications

Use as a Food Additive:
In the food industry, lactose monohydrate serves multiple roles:

  • Sweetener: It adds sweetness to various food products without the intense sweetness associated with artificial sweeteners.
  • Stabilizer: Lactose helps stabilize emulsions in products like sauces and dressings by preventing separation.
  • Filler: It is often used in baked goods and dairy products to enhance texture and bulk .

Table 2: Applications of Lactose Monohydrate in Food Products

Product TypeApplication
Infant FormulasNutritional supplement
Baked GoodsTexture enhancement
Packaged SnacksSweetening agent
Frozen MealsStabilizing emulsions

Animal Nutrition

Inclusion in Animal Feed:
Lactose monohydrate is also utilized in animal feed formulations due to its nutritional benefits:

  • Energy Source: It provides a readily available energy source for livestock.
  • Improved Digestion: Lactose can enhance gut health by promoting beneficial gut flora.
  • Cost Efficiency: Its inclusion in feed formulations can reduce overall feed costs while maintaining nutritional value .

Case Study: Dairy Cattle Feeding
Research indicates that incorporating lactose into the diets of lactating cows can improve milk yield without adversely affecting body weight or reproductive performance. The use of liquid cheese whey, which contains high levels of lactose, has been shown to be effective in replacing water in cow diets, yielding positive results in milk production .

Mechanism of Action

Pharmatose 200M exerts its effects primarily through its physical properties rather than chemical interactions. As an excipient, it acts as a filler-binder, providing bulk and cohesion to tablet formulations. Its fine particle size and high surface area enhance its compressibility, allowing for the formation of stable and uniform tablets .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural Differences Among Disaccharides
Compound Glycosidic Bond Type Monomers Hydration State Key Applications
D-(+)-Lactose monohydrate β(1→4) Galactose + Glucose Monohydrate Pharmaceuticals, DPIs, food additive
D-(+)-Maltose monohydrate α(1→4) Glucose + Glucose Monohydrate Microbial culture media, excipient
D-(+)-Melibiose monohydrate α(1→6) Galactose + Glucose Monohydrate Biochemical research
D-(+)-Sucrose α(1→2)β(2→1) Glucose + Fructose Anhydrous Food sweetener, preservative
D-(+)-Cellobiose β(1→4) Glucose + Glucose Anhydrous Cellulose hydrolysis studies
  • Glycosidic Linkage: Lactose monohydrate’s β(1→4) bond confers rigidity and lower solubility compared to α-linked disaccharides like maltose .
  • Hydration: Unlike anhydrous lactose, the monohydrate form stabilizes crystal structure, reducing hygroscopicity and improving flowability in tablet formulations .

Solubility and Dissolution Kinetics

Table 2: Solubility and Activation Energy in Aqueous Media
Compound Solubility in Water (g/100 mL, 25°C) Activation Energy (kJ/mol) Solubility in D₂O-Depleted Water (Time)
Lactose monohydrate 21.6 18.3 (dispersed) 180 seconds
D-(+)-Maltose monohydrate 108 N/A N/A
D-(+)-Sucrose 210 N/A N/A
  • Lactose monohydrate dissolves faster in deuterium-depleted water (180 sec) than in standard water (260 sec), attributed to isotopic effects on hydrogen bonding .
  • Dispersed lactose monohydrate exhibits lower activation energy (18.3 kJ/mol) than native forms, enhancing dissolution efficiency .
Table 3: Excipient Performance in Blending Processes
Excipient Compatibility with MCC* Particle Size (d50, μm) Blend Homogeneity (RSD%)
Lactose monohydrate High 50–150 ≤5.0
Anhydrous lactose Low 20–80 ≥8.5
Microcrystalline Cellulose (MCC) Self-compatible 20–200 ≤3.0

*MCC = Microcrystalline Cellulose

  • Lactose monohydrate blends better with MCC due to matched particle size and density, minimizing segregation .
  • Granulation (e.g., fluidized bed processing with HPMC binder) improves its compressibility and reduces tablet defects .
Table 4: Fermentation Profiles of Carbohydrates by Lactic Acid Bacteria (LAB)
Compound Fermentation Rate (% Isolates) Carbon Source Efficiency
Lactose monohydrate 86.66% Moderate
D-(+)-Glucose 100% High
D-(+)-Maltose monohydrate 53.33% Low
  • Lactose is fermented by 86.66% of LAB isolates, outperforming maltose (53.33%) but lagging behind glucose .
  • In soil ecosystems, lactose serves as a secondary carbon source, supporting microbial diversity less effectively than glucose or fructose .

Physicochemical Stability and Modifications

  • Mechanical Stress: Prolonged milling reduces lactose monohydrate’s activation energy and alters IR spectra, indicating structural changes that enhance reactivity .
  • Thermal Stability: Unlike sucrose, lactose monohydrate resists caramelization below 120°C but undergoes decomposition above 200°C .

Biological Activity

d-(+)-Lactose monohydrate, a disaccharide sugar composed of glucose and galactose, is primarily found in mammalian milk. Its biological activity is significant in various physiological processes, particularly in digestion, metabolism, and as a functional ingredient in food and pharmaceutical applications. This article delves into the biological properties, metabolic pathways, and health implications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

Lactose is characterized by its β-1→4 glycosidic linkage between galactose and glucose. The systematic name for lactose is β-D-galactopyranosyl-(1→4)-D-glucose. It exists in two anomeric forms: α-lactose and β-lactose, with β-lactose being more soluble in water at room temperature .

Table 1: Comparison of Lactose Forms

Propertyα-Lactoseβ-Lactose
SolubilityLower at 20°CHigher at 20°C
Sweetness0.2 - 0.4 relative to sucrose0.2 - 0.4 relative to sucrose
StabilityLess stable than β-lactoseMore stable

Metabolism and Digestion

In the human body, lactose is hydrolyzed by the enzyme lactase into its monosaccharide components: glucose and galactose. This process primarily occurs in the small intestine. The caloric value of lactose ranges from 2 to 4 kcal/g depending on the individual's lactase activity and dietary composition .

Case Study: Lactase Deficiency

Approximately 70% of the global population experiences some degree of lactose malabsorption due to reduced lactase production after weaning . This condition can lead to lactose intolerance (LI), which manifests as gastrointestinal discomfort upon lactose consumption.

Biological Functions

Lactose plays several crucial roles in biological systems:

  • Calcium Absorption : Lactose enhances the absorption of calcium and magnesium, contributing to bone health .
  • Prebiotic Effects : Undigested lactose can act as a prebiotic, promoting beneficial gut microbiota .
  • Energy Source : In neonates, glucose released from lactose serves as a vital energy source .

Health Implications

The consumption of lactose has been linked to various health outcomes:

  • Bone Health : Studies indicate that lactose consumption correlates positively with improved bone density due to enhanced calcium absorption .
  • Gut Health : As a prebiotic, lactose supports gut health by fostering beneficial bacteria such as bifidobacteria .

Research Findings

Recent studies have explored various aspects of lactose's biological activity:

  • Nutritional Studies : Research shows that incorporating lactose into dairy cattle diets enhances nutrient utilization without adversely affecting milk protein content .
  • Pharmaceutical Applications : Lactose is used as a filler in pharmaceutical formulations due to its excellent flow properties and compatibility with various drugs .

Table 2: Summary of Research Findings

Study FocusFindings
Nutritional Impact on Dairy CowsImproved nutrient use; no adverse effects on milk protein
Pharmaceutical UseEffective filler with good flow properties
Lactose Intolerance StudiesHigh prevalence globally; impact on diet choices

Q & A

Basic Research Questions

Q. How should discrepancies in lactose concentration reporting be addressed when comparing studies?

  • Methodological Answer: Discrepancies often arise from inconsistent reporting of lactose as anhydrous (C₁₂H₂₂O₁₁, 342.30 g/mol) versus monohydrate (C₁₂H₂₂O₁₁·H₂O, 360.31 g/mol). When preparing standard curves or reporting results, adjust calculations to account for the 5% mass difference due to the water content in monohydrate forms. For example, lactose monohydrate contains ~95% anhydrous lactose by weight. Always specify the form used in analytical protocols to ensure reproducibility .

Q. What validated methods are recommended for determining particle size distribution (PSD) in lactose monohydrate?

  • Methodological Answer: The USP mandates labeling of PSD parameters (d₁₀, d₅₀, d₉₀) using laser diffraction or sieving. Near-infrared (NIR) spectroscopy coupled with chemometric models (e.g., partial least squares regression) offers a rapid alternative, achieving cross-validation errors of ~5 μm, comparable to laser diffraction . Ensure the test method (e.g., dry vs. wet dispersion) is explicitly stated in labeling to avoid variability .

Q. How should lactose monohydrate be stored to maintain stability in pharmaceutical formulations?

  • Methodological Answer: Store in airtight containers at controlled humidity (≤50% RH) to prevent moisture-induced transformations. Dynamic vapor sorption (DVS) studies combined with Raman spectroscopy can monitor amorphous/crystalline phase changes under varying humidity. Avoid exposure to alcohols, as lactose monohydrate is insoluble in ethanol, which may alter its crystallinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
d-(+)-Lactose monohydrate

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